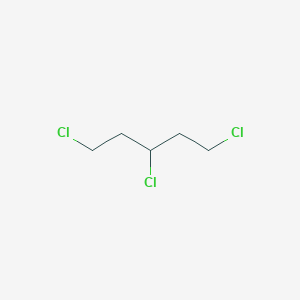

1,3,5-Trichloropentane

Description

Historical Context of Chlorinated Alkane Research

The study of chlorinated alkanes, also known as chlorinated paraffins (CPs), dates back to their introduction as industrial chemicals in the 1930s. pops.intindustrialchemicals.gov.au These compounds found widespread use as additives in metalworking fluids, as plasticizers, and as flame retardants. pops.int The industrial importance of CPs is underscored by their large-scale global production. industrialchemicals.gov.au

Over the decades, research has increasingly focused on the environmental fate and toxicological profiles of chlorinated alkanes. researchgate.netnih.gov Concerns over their persistence, potential for bioaccumulation, and toxicity led to significant regulatory scrutiny. industrialchemicals.gov.aunih.gov A notable example is the classification of short-chain chlorinated paraffins (SCCPs) as persistent organic pollutants (POPs) under the Stockholm Convention. pops.intindustrialchemicals.gov.au This historical progression from industrial utility to environmental and health assessment has shaped the research landscape for all chlorinated alkanes, including more specific molecules like 1,3,5-trichloropentane. Research into these compounds now often includes considerations of their synthesis, reactivity, and potential applications within a framework of environmental awareness. researchgate.net

Significance of this compound as a Prototypical Molecular System

The primary significance of this compound in contemporary research lies in its role as a model or prototypical molecule, particularly for understanding the physical and chemical properties of more complex systems. Its defined, repeating 1,3-dichloro substitution pattern makes it an ideal model for studying the conformational behavior of polyvinylchloride (PVC). researchgate.netresearchgate.net

Researchers have used computational methods, such as PCILO (Perturbative Configuration Interaction using Localized Orbitals) and MM2 (Molecular Mechanics 2), to analyze the different conformers, rotational barriers, and rotation-energy profiles of this compound. researchgate.netresearchgate.net These theoretical calculations provide insights into the stable conformations and intramolecular interactions within the molecule. The findings from these studies on a relatively simple molecule like this compound can then be extrapolated to predict and understand the conformational behavior of the much larger PVC polymer chain. researchgate.net This modeling is crucial for relating the microscopic structure of the polymer to its macroscopic properties.

Overview of Academic Research Objectives for this compound Studies

Academic research involving this compound is focused on several key objectives:

Conformational Analysis: A primary research goal is to elucidate the conformational preferences of the molecule. researchgate.netresearchgate.net This involves calculating the energies of different spatial arrangements (conformers) to understand the steric and electronic interactions between the chlorine atoms and the carbon backbone. These studies are fundamental to its use as a model for PVC. researchgate.net

Synthesis and Reaction Mechanisms: The synthesis of this compound is an area of study, with a focus on controlling chlorination reactions to achieve selective formation of this specific isomer. smolecule.com Research has explored methods such as the chlorination of pentane (B18724) and the conversion of 1,3,3,5-tetrachloropentane (B14692985) initiated by metal carbonyls. smolecule.comresearchgate.net Understanding the reaction mechanisms, such as those involving radical intermediates, is crucial for optimizing synthesis. smolecule.com

Intermediate for Organic Synthesis: The compound serves as a building block or intermediate in organic synthesis. smolecule.com The chlorine atoms act as functional groups that can be replaced through nucleophilic substitution reactions, allowing for the creation of more complex molecules with specific architectures. smolecule.com

Exploration of Physicochemical Properties: Research aims to characterize the fundamental physicochemical properties of the compound. Vibrational analysis using infrared and Raman spectroscopy has been employed to study related molecules like 2,3,4-trichloropentane, providing a basis for understanding the spectra of polychlorinated hydrocarbons. umich.edu

| Research Area | Specific Objectives | Referenced Compounds |

| Polymer Modeling | Calculation of conformers, rotational barriers, and energy profiles to model PVC behavior. researchgate.netresearchgate.net | 1,3-dichloropropane, 1,3,5,7-tetrachloroheptane, 2,4-dichloropentane, 2,4,6-trichloropentane. researchgate.net |

| Organic Synthesis | Use as a reagent for synthesizing more complex molecules; intermediate for agrochemicals and specialty materials. smolecule.com | Pentane, 1,3,3,5-tetrachloropentane. smolecule.comresearchgate.net |

| Reaction Studies | Optimization of chlorination reactions; investigation of radical-initiated conversions. smolecule.comresearchgate.net | Sulfuryl chloride. smolecule.com |

Table 2: Research Objectives and Related Compounds in the Study of this compound.

Structure

3D Structure

Properties

CAS No. |

74216-76-5 |

|---|---|

Molecular Formula |

C5H9Cl3 |

Molecular Weight |

175.48 g/mol |

IUPAC Name |

1,3,5-trichloropentane |

InChI |

InChI=1S/C5H9Cl3/c6-3-1-5(8)2-4-7/h5H,1-4H2 |

InChI Key |

CRHPYMKSJMSTMT-UHFFFAOYSA-N |

Canonical SMILES |

C(CCl)C(CCCl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1,3,5 Trichloropentane

Direct Halogenation Approaches for 1,3,5-Trichloropentane Synthesis

Direct chlorination of pentane (B18724) is a common approach for the synthesis of chlorinated pentanes. However, achieving selectivity for the 1,3,5-trichloro isomer presents a significant challenge due to the statistical nature of free radical halogenation and the similar reactivity of the various C-H bonds in the pentane molecule.

Free Radical Chlorination of Pentane for Selective this compound Formation

Free radical chlorination of pentane typically yields a mixture of mono-, di-, and polychlorinated isomers. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. While direct chlorination with chlorine gas (Cl₂) under UV light or thermal conditions is a straightforward method, it generally results in a complex mixture of products, including 1-chloropentane, 2-chloropentane, and 3-chloropentane (B1594929) as the initial monochlorinated products. Further chlorination leads to a variety of dichlorinated and trichlorinated pentanes, making the isolation of pure this compound difficult.

To enhance the yield of the desired 1,3,5-isomer, specific reagents and reaction conditions can be employed. One notable method involves the use of sulfuryl chloride (SO₂Cl₂) as the chlorinating agent. A study has reported a 72% yield of this compound by reacting a pentane derivative with sulfuryl chloride under reflux conditions at 90°C for six hours. Computational studies support the feasibility of selective chlorination at the 3-position, indicating that the activation energy for hydrogen abstraction at this secondary carbon is lower than at the primary positions.

Catalyzed Chlorination Reactions Enhancing Positional Selectivity

To overcome the lack of selectivity in free radical chlorination, various catalyzed reactions have been developed. These methods aim to direct the chlorination to specific positions on the pentane chain.

Photocatalytic Chlorination: Recent advancements in photocatalysis have shown promise in the selective C-H functionalization of alkanes. These systems often utilize a photocatalyst that, upon irradiation, can generate a reactive species capable of selective hydrogen atom abstraction. While specific application to the synthesis of this compound is not extensively documented, the principles of photocatalytic C-H activation suggest a potential pathway for achieving higher selectivity.

Zeolite-Catalyzed Chlorination: Zeolites, with their shape-selective properties, can be employed as catalysts to control the regioselectivity of halogenation reactions. The defined pore structure of zeolites can influence the orientation of the substrate and the transition state of the chlorination reaction, thereby favoring the formation of a specific isomer. For instance, nanosized zeolite K-L catalysts have demonstrated high activity and selectivity in the chlorination of toluene (B28343) to p-chlorotoluene. Although a direct application to pentane chlorination for this compound synthesis is not detailed in available literature, zeolite catalysis represents a viable strategy for enhancing positional selectivity.

Interactive Data Table: Comparison of Direct Chlorination Methods

| Method | Reagent | Conditions | Reported Yield of this compound | Selectivity |

|---|---|---|---|---|

| Free Radical Chlorination | Cl₂ | UV light or heat | Low (part of a complex mixture) | Low |

| Free Radical Chlorination | SO₂Cl₂ | Reflux, 90°C, 6h | 72% | Moderate to High |

| Photocatalytic Chlorination | Various | Light, Photocatalyst | Potentially High (research ongoing) | Potentially High |

| Zeolite-Catalyzed Chlorination | Cl₂ or other | Zeolite catalyst | Potentially High (research ongoing) | Potentially High |

Synthesis of this compound from Polyhalogenated Precursors

An alternative approach to the synthesis of this compound involves the use of more heavily halogenated pentane derivatives as starting materials. These methods typically involve the selective removal of halogen atoms or the conversion of other functional groups to chlorine.

Reductive Dehalogenation of Highly Chlorinated Pentane Derivatives (e.g., 1,3,3,5-Tetrachloropentane)

Analogous reactions suggest that this transformation is feasible. For instance, the reductive dechlorination of 1,3,5-trichlorobenzene (B151690) to benzene (B151609) has been achieved at room temperature in a ball mill using magnesium as the reducing agent and an amine as a hydrogen donor. This mechanochemical approach demonstrates the possibility of selective dehalogenation. Catalytic hydrogenation is another common method for reductive dehalogenation. Various catalysts, including palladium on carbon (Pd/C) and nickel-based catalysts, are effective in replacing carbon-halogen bonds with carbon-hydrogen bonds in the presence of a hydrogen source. It is plausible that similar conditions could be optimized for the selective removal of one chlorine atom from 1,3,3,5-tetrachloropentane (B14692985) to yield this compound.

Conversion of Oxygenated Pentane Derivatives (e.g., 1,5-Dichloro-3-methylpentan-3-ol) to this compound

The synthesis of this compound can also be accomplished by starting with an oxygenated pentane precursor and replacing the hydroxyl groups with chlorine atoms. A highly relevant and effective method for this type of transformation is the stereoselective chlorination of 1,3,5-pentanetriol.

A documented procedure utilizes a mixture of triphosgene (B27547) and pyridine (B92270) to convert 1,3,5-triols into their corresponding 1,3,5-trichlorides. nih.govnih.govlsu.edu This reaction is operationally simple and proceeds under mild conditions. For example, the treatment of 1,3,5-anti-triol with 1.5 equivalents of triphosgene and 6.0 equivalents of pyridine in dichloromethane (B109758) at reflux resulted in the complete conversion to 1,3,5-anti-trichloride with a 75% isolated yield. nih.govlsu.edu A similar reaction with 1,3,5-syn-triol also showed complete conversion, with a 55% isolated yield after purification. nih.govlsu.edu This methodology demonstrates a direct and high-yielding route to the 1,3,5-trichloroalkane skeleton from a readily accessible oxygenated precursor.

Interactive Data Table: Synthesis from Oxygenated Precursors

| Precursor | Reagents | Conditions | Product | Isolated Yield |

|---|---|---|---|---|

| 1,3,5-anti-triol | Triphosgene, Pyridine | Dichloromethane, Reflux | 1,3,5-anti-trichloride | 75% nih.govlsu.edu |

| 1,3,5-syn-triol | Triphosgene, Pyridine | Dichloromethane, 500 mM | 1,3,5-syn-trichloride | 55% nih.govlsu.edu |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves considering factors such as atom economy, the use of less hazardous reagents, and the development of more energy-efficient and safer processes.

Use of Safer Reagents and Solvents: Traditional chlorination methods often involve hazardous reagents like chlorine gas. The use of alternatives such as sulfuryl chloride can be considered a step towards a greener process, although SO₂Cl₂ itself is not without hazards. The development of catalytic systems that can use safer chlorine sources, such as chloride salts in the presence of a green oxidant like hydrogen peroxide, would be a significant advancement. dokumen.pubnih.gov Furthermore, the replacement of volatile and toxic organic solvents with greener alternatives like water, ionic liquids, or even performing reactions under solvent-free conditions, aligns with the principles of green chemistry. nih.gov

Energy Efficiency and Catalysis: Many halogenation reactions require energy input in the form of heat or UV light. The development of catalytic processes that can operate at ambient temperature and pressure would significantly reduce the energy consumption of the synthesis. Photocatalytic methods, which can utilize visible light as an energy source, are a promising area of research in this regard. Catalytic approaches, in general, are preferred over stoichiometric reactions as they reduce the amount of waste generated. yale.edu

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally benign.

Development of Environmentally Benign Reaction Conditions

The cornerstone of this compound synthesis has traditionally been the free-radical chlorination of pentane. smolecule.com However, this method often requires harsh conditions and can lead to a complex mixture of chlorinated isomers, necessitating energy-intensive separation processes. In response to the growing need for sustainable chemical manufacturing, research has focused on developing greener alternatives.

One promising approach involves the use of photocatalysis . Recent studies have demonstrated the potential of metal-organic layer (MOL) catalysts functionalized with iron chloride (FeCl₃) for the selective chlorination of alkanes. For instance, a hafnium-based MOL catalyst (Hf-BTB-MOL-NHAc) under 365 nm irradiation has shown the ability to achieve high selectivity for 2-chloroalkanes. smolecule.com The significance of this method lies in the subsequent potential for the isomerization of these 2-chloroalkanes to the desired this compound. smolecule.com This photocatalytic system operates via a ligand-to-metal charge transfer (LMCT) mechanism, which allows for the selective activation of C-H bonds under milder conditions than traditional thermal methods. smolecule.com

Another avenue for developing environmentally benign reaction conditions is the use of alternative chlorinating agents to molecular chlorine. Sulfuryl chloride (SO₂Cl₂) has been utilized to achieve a 72% yield of this compound under reflux conditions. smolecule.com While sulfuryl chloride is a corrosive and toxic reagent, its use can offer better control and selectivity compared to chlorine gas, potentially reducing the formation of unwanted byproducts.

Furthermore, the principles of green chemistry encourage the use of safer and more environmentally friendly reagents. Trichloroisocyanuric acid (TCCA) is emerging as a viable alternative for the chlorination of alkanes. TCCA is a solid, stable, and safer-to-handle chlorine source compared to gaseous chlorine. While specific studies on the synthesis of this compound using TCCA are not extensively documented, its successful application in the chlorination of other alkanes, often in conjunction with catalysts like copper(II) salts, suggests its potential as a greener alternative for this synthesis as well.

The table below summarizes some of the reaction conditions being explored for a more environmentally benign synthesis of chlorinated alkanes, with relevance to this compound.

| Method | Catalyst/Reagent | Conditions | Key Advantages |

| Photocatalysis | Hf-BTB-MOL-NHAc with FeCl₃ | 365 nm irradiation | High selectivity for initial monochlorination, mild conditions. smolecule.com |

| Alternative Reagent | Sulfuryl Chloride (SO₂Cl₂) | Reflux, 90°C for 6 hours | Achieved 72% yield of this compound. smolecule.com |

| Alternative Reagent | Trichloroisocyanuric Acid (TCCA) | Often used with a catalyst (e.g., Cu(ClO₄)₂) | Safer, solid chlorinating agent. |

Atom Economy and Reaction Efficiency Considerations in Synthetic Pathways

The efficiency of a chemical synthesis is a critical aspect of green chemistry, and it is often evaluated through metrics like atom economy and reaction yield.

Atom economy is a theoretical measure of the efficiency of a reaction in converting the mass of reactants into the desired product. The free-radical chlorination of pentane to produce this compound can be represented by the following unbalanced equation:

C₅H₁₂ + 3Cl₂ → C₅H₉Cl₃ + 3HCl

In this reaction, for every mole of this compound (C₅H₉Cl₃) produced, three moles of hydrogen chloride (HCl) are generated as a byproduct. The atom economy can be calculated as follows:

Molecular weight of C₅H₉Cl₃ ≈ 175.48 g/mol

Molecular weight of C₅H₁₂ ≈ 72.15 g/mol

Molecular weight of Cl₂ ≈ 70.90 g/mol

Total mass of reactants = 72.15 g/mol + 3 * 70.90 g/mol = 284.85 g/mol

Atom Economy = (Molecular weight of desired product / Total molecular weight of reactants) x 100% Atom Economy = (175.48 / 284.85) x 100% ≈ 61.6%

This calculation demonstrates that, even with a 100% yield, a significant portion of the reactant mass is converted into a byproduct.

When using sulfuryl chloride (SO₂Cl₂) , the reaction is:

C₅H₁₂ + 3SO₂Cl₂ → C₅H₉Cl₃ + 3SO₂ + 3HCl

In this case, the byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl).

Molecular weight of SO₂Cl₂ ≈ 134.97 g/mol

Total mass of reactants = 72.15 g/mol + 3 * 134.97 g/mol = 477.06 g/mol

Atom Economy = (175.48 / 477.06) x 100% ≈ 36.8%

While the reported yield for this method is a respectable 72%, the atom economy is considerably lower than that of direct chlorination with Cl₂ due to the higher molecular weight of the byproducts. smolecule.com

Reaction efficiency is also heavily influenced by the selectivity of the chlorination process. The free-radical chlorination of pentane does not selectively produce this compound. Instead, a mixture of mono-, di-, and trichlorinated isomers is formed. The distribution of these isomers is dependent on the relative reactivity of the primary and secondary C-H bonds in the pentane molecule. The stability of the secondary carbon radical at the 3-position does favor the formation of products chlorinated at this position, which is a key step towards obtaining the 1,3,5-isomer. smolecule.com However, achieving high selectivity for a single trichlorinated isomer remains a significant challenge.

The following table provides a comparative overview of the efficiency considerations for different synthetic approaches.

| Synthetic Pathway | Key Reactants | Major Byproducts | Reported Yield (for this compound) | Atom Economy (Theoretical) | Key Efficiency Challenges |

| Free-Radical Chlorination | Pentane, Chlorine (Cl₂) | Hydrogen Chloride (HCl) | Not specified, highly variable | ~61.6% | Low selectivity, formation of multiple isomers. |

| Sulfuryl Chloride Method | Pentane, Sulfuryl Chloride (SO₂Cl₂) | Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl) | 72% smolecule.com | ~36.8% | Low atom economy, corrosive reagents. |

| Photocatalytic Route | Pentane, Chlorinating Agent | Dependent on agent | Not specified for the final product | Dependent on the full reaction sequence | Requires a two-step process (chlorination and isomerization), with the efficiency of the isomerization step being a critical factor. smolecule.com |

Reaction Mechanisms and Chemical Transformations of 1,3,5 Trichloropentane

Radical Reactions Involving 1,3,5-Trichloropentane and its Intermediates

Radical reactions, characterized by intermediates with unpaired electrons, are fundamental to the chemistry of halogenated alkanes. These reactions are typically initiated by energy input, such as heat or ultraviolet (UV) light.

Homolytic Cleavage of Carbon-Chlorine Bonds in this compound

The initiation of radical reactions involving this compound can occur via the homolytic cleavage of a carbon-chlorine (C-Cl) bond. This process, known as homolysis, involves the breaking of a covalent bond where each fragment retains one of the originally shared electrons, resulting in the formation of two radical species. chemistrysteps.comyoutube.com The energy required for this is the bond dissociation energy (BDE).

The C-Cl bonds in this compound are susceptible to cleavage under energetic conditions, such as exposure to UV radiation. This cleavage generates a pentyl radical and a chlorine radical. chemistrysteps.com It is important to note that the bond dissociation energies of C-H bonds are comparable to C-Cl bonds, and in some contexts, C-H abstraction may be a competing or even preferential pathway. researchgate.net However, the C-Cl bond is often the point of initial fragmentation in photochemical reactions. The thermodynamic instability of the C-Cl bond in radical anions, which can be formed through electron addition, also facilitates cleavage. rsc.org

The structure of this compound features primary (C1, C5) and secondary (C3) carbon-chlorine bonds. Generally, secondary C-Cl bonds are slightly weaker than primary ones, suggesting that cleavage might preferentially occur at the C3 position to form a more stable secondary radical.

| Bond Type | Example Molecule | BDE (kJ/mol) |

|---|---|---|

| Primary C-H | CH₃CH₂-H | ~423 |

| Secondary C-H | (CH₃)₂CH-H | ~413 |

| Primary C-Cl | CH₃CH₂-Cl | ~355 |

| Secondary C-Cl | (CH₃)₂CH-Cl | ~351 |

Interactions with Reactive Radical Species

Once a radical is formed from this compound, it enters a propagation phase where it interacts with other molecules or radical species. For instance, a pentyl radical can abstract a chlorine atom from another molecule, or a chlorine radical can abstract a hydrogen atom from a neutral this compound molecule. byjus.com This hydrogen abstraction is a key step in the free-radical chlorination process used to produce polychlorinated alkanes. byjus.comnih.gov

The site of hydrogen abstraction by a reactive radical is governed by the stability of the resulting alkyl radical, which follows the order: tertiary > secondary > primary. In this compound, abstraction of a hydrogen atom from C2 or C4 would yield a secondary radical, which is more stable than the primary radical formed by abstraction from C1 or C5. This selectivity, however, is not absolute. pearson.com The newly formed radical can then react with a chlorine molecule (Cl₂) to form a tetrachloropentane (B12663358) and a new chlorine radical, continuing the chain reaction.

Mechanistic Studies of Rearrangement and Fragmentation Reactions

Alkyl radicals, including those derived from this compound, can undergo rearrangements to form more stable isomers. cmu.edu Common rearrangements include 1,2-hydrogen or 1,5-hydrogen shifts. For example, a radical initially formed at the C1 position could potentially undergo a 1,2-hydrogen shift to form a more stable secondary radical at the C2 position. Intramolecular hydrogen atom abstraction, particularly through a six-membered ring transition state (a 1,5-hydrogen shift), is a known process in radical chemistry. rsc.org

Fragmentation reactions, such as β-scission, are another potential fate for radical intermediates. This involves the cleavage of a bond β (beta) to the radical center, resulting in the formation of an alkene and a new, smaller radical. cmu.edubeilstein-journals.org While possible, β-fragmentation of simple alkyl radicals requires significant activation energy and is less common than rearrangement unless a particularly stable radical or molecule can be formed. beilstein-journals.org

Elimination Reactions of this compound

Elimination reactions are common pathways for alkyl halides, leading to the formation of alkenes through the removal of atoms or groups from adjacent carbon atoms. mgscience.ac.incrunchchemistry.co.uk For this compound, this typically involves dehydrochlorination.

Dehydrochlorination Pathways to Unsaturated Chlorinated Species

Dehydrochlorination is the removal of a hydrogen atom and a chlorine atom from adjacent carbons, typically facilitated by a base, to form a double bond. iitk.ac.incranfield.ac.uk In this compound, this reaction can occur at different positions, leading to a variety of unsaturated chlorinated products.

The reaction generally proceeds via a bimolecular (E2) or unimolecular (E1) mechanism. crunchchemistry.co.uk The E2 mechanism is a single, concerted step where the base removes a proton at the same time the chloride ion departs. msu.edu This pathway is favored by strong bases and is common for secondary alkyl halides. iitk.ac.in The E1 mechanism is a two-step process involving the formation of a carbocation intermediate, which is more common for tertiary alkyl halides or under conditions favoring solvolysis. iitk.ac.inmsu.edu Given that this compound contains secondary and primary chlorides, the E2 mechanism is expected to be a significant pathway, especially with a strong, non-nucleophilic base.

Possible dehydrochlorination products include various isomers of dichloropentene, depending on which chlorine and adjacent hydrogen are removed. For example:

Elimination involving C1-Cl: Removal of the chlorine at C1 and a hydrogen from C2 would yield 3,5-dichloro-1-pentene.

Elimination involving C3-Cl: Removal of the chlorine at C3 and a hydrogen from C2 would yield 1,5-dichloro-2-pentene. Removal of the hydrogen from C4 would yield 1,5-dichloro-3-pentene (which is the same molecule).

Elimination involving C5-Cl: Removal of the chlorine at C5 and a hydrogen from C4 would yield 1,3-dichloro-1-pentene.

Regioselectivity and Stereospecificity in Elimination Processes

When multiple elimination products are possible, the reaction's regioselectivity and stereospecificity become critical.

Regioselectivity refers to the preference for forming one constitutional isomer over another. According to Zaitsev's rule , elimination reactions tend to favor the formation of the more substituted (and thus more thermodynamically stable) alkene. iitk.ac.in For the elimination at the C3 position of this compound, dehydrochlorination would lead to an internal, disubstituted alkene (a dichloropentene). Elimination at the C1 or C5 positions would yield a terminal, monosubstituted alkene. Zaitsev's rule would predict the internal alkene to be the major product when using small, strong bases. However, the use of a sterically hindered (bulky) base, such as potassium tert-butoxide, can favor the formation of the less substituted Hofmann product . chemistrysteps.com

Stereospecificity relates to the stereochemical outcome of a reaction. The E2 mechanism has a strong stereochemical requirement: the hydrogen to be removed and the leaving group (chlorine) must be in an anti-periplanar conformation (in the same plane, but on opposite sides of the C-C bond). mgscience.ac.inmsu.educhemistrysteps.com This requirement dictates which stereoisomer of the alkene (E or Z) is formed. If the carbon backbone of this compound can rotate freely, it will adopt the conformation that leads to the more stable trans (E) alkene. chemistrysteps.com If rotation is restricted or if there is only one anti-periplanar hydrogen available, the reaction becomes stereospecific, forming only one possible geometric isomer. chemistrysteps.comchemistrysteps.com

Table 2: Potential Dehydrochlorination Products and Influencing Factors

| Product Name | Elimination Site | Favored By | Governing Rule |

|---|---|---|---|

| 1,5-Dichloropent-2-ene | C3-Cl and C2-H | Small, strong base (e.g., NaOEt) | Zaitsev's Rule |

| 1,3-Dichloropent-1-ene | C5-Cl and C4-H | Small, strong base (e.g., NaOEt) | Zaitsev's Rule |

| 3,5-Dichloropent-1-ene | C1-Cl and C2-H | Bulky, strong base (e.g., t-BuOK) | Hofmann's Rule |

Computational and Theoretical Investigations of 1,3,5 Trichloropentane

Molecular Conformation and Rotational Isomerism of 1,3,5-Trichloropentane

The flexibility of the pentane (B18724) backbone, combined with the steric and electronic influence of three chlorine atoms, results in a complex conformational landscape for this compound. Understanding the preferences for different spatial arrangements (conformers) and the energy required to interconvert between them is fundamental to describing its behavior.

The conformational behavior of this compound has been investigated using computational techniques to model its various conformers. researchgate.net Such analyses are crucial as the molecule serves as a model compound for understanding the stereochemistry of polymers like polyvinylchloride (PVC). researchgate.net

Methods such as the Perturbative Configuration Interaction using Localized Orbitals (PCILO) and Molecular Mechanics (MM2) have been employed to calculate the geometries and relative energies of different conformers. researchgate.net These calculations help identify the most stable arrangements of the molecule by considering the torsional angles along the C-C bonds. The stability of conformers in alkanes and their derivatives is often dictated by the avoidance of steric hindrance, such as gauche and syn-pentane interactions. wikipedia.orglibretexts.org For this compound, the interplay between the bulky chlorine atoms and the hydrocarbon chain determines the preferred low-energy structures.

Theoretical studies on similar small chlorinated molecules have utilized a range of quantum chemical methods, from semi-empirical approaches like MNDO to more robust Density Functional Theory (DFT) and ab initio calculations, to explore conformational preferences. iaea.orgconicet.gov.arnih.gov These methods provide a systematic way to explore the potential energy surface of the molecule and identify local and global energy minima corresponding to stable conformers.

| Computational Method | Application to this compound | Key Findings |

| PCILO Method | Modeling of conformational behavior. researchgate.net | Used to determine the relative stability of different conformers (e.g., anti vs. gauche arrangements of chloroalkyl groups). |

| MM2 Method | Calculation of conformers and rotational barriers. researchgate.net | Provides insights into the steric interactions influencing the molecular shape and energy landscape. |

| MNDO Method | Calculation of properties for the model molecule. iaea.org | A semi-empirical method used to infer electronic properties and stability. |

Beyond identifying stable conformers, computational methods are used to calculate the energy barriers that hinder rotation around the single bonds in the molecule's carbon backbone. researchgate.net These rotational barriers are critical for understanding the molecule's dynamic behavior. The energy required to move from one staggered (low-energy) conformation to another through a high-energy eclipsed conformation is the rotational energy barrier. msu.edu

For this compound, rotation-energy profile diagrams have been calculated using methods like PCILO and MM2. researchgate.net These diagrams plot the potential energy of the molecule as a function of one or more dihedral angles. The peaks on these diagrams correspond to transition states (eclipsed conformations), and the valleys represent the stable or metastable conformers (staggered conformations). The height of the peaks relative to the valleys gives the magnitude of the rotational barriers. These calculations have shown that even a simple increment system derived from model molecules like this compound can effectively describe the conformational behavior of larger, more complex systems. researchgate.net

| Parameter | Description | Significance for this compound |

| Rotational Barrier | The energy required to rotate around a C-C single bond from one stable conformer to another. | Determines the flexibility of the carbon chain and the rate of interconversion between different conformers. |

| Energy Profile Diagram | A plot of potential energy versus a dihedral angle, showing energy minima (stable conformers) and maxima (transition states). | Visualizes the relative stabilities of conformers and the energy barriers separating them, providing a complete picture of the molecule's rotational isomerism. researchgate.net |

Electronic Structure and Bonding Analysis of this compound

Analyzing the electronic structure provides a deeper understanding of the chemical bonding, charge distribution, and reactivity of this compound. Advanced theoretical methods are employed to map the electron density and describe the molecular orbitals.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-electron systems. unitn.itabinit.org While specific, detailed DFT studies on the ground and excited states of this compound are not prominent in the surveyed literature, the methodology is standard for this type of analysis. arxiv.orgnih.gov Such calculations would involve solving the Kohn-Sham equations for the molecule to determine its ground-state electron density and energy. abinit.org

A typical DFT study would yield information on:

Optimized Molecular Geometry: The lowest energy structure of the molecule.

Total Energy: A measure of the molecule's stability.

Electronic Properties: Including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the difference of which (the HOMO-LUMO gap) is an indicator of chemical reactivity and electronic excitability.

Charge Distribution: How the electronic charge is distributed among the atoms, indicating the polarity of bonds like the C-Cl bond.

Calculations for excited states, often performed using Time-Dependent DFT (TD-DFT), could predict the molecule's response to UV-visible light. Semi-empirical methods, such as MNDO, have also been applied to model molecules like this compound to gain insights into their properties. iaea.org

Molecular Orbital (MO) theory describes the bonding in a molecule in terms of orbitals that extend over the entire molecule. libretexts.orgmuni.cz A qualitative MO diagram for this compound would be constructed from a linear combination of the atomic orbitals of its constituent carbon, hydrogen, and chlorine atoms. libretexts.org This analysis helps to rationalize the nature of the sigma bonds that form the molecular framework.

The Electron Localization Function (ELF) provides a chemically intuitive way to visualize electron localization in a molecule. wikipedia.org It maps regions of space where there is a high probability of finding an electron pair. jussieu.frmpg.de An ELF analysis of this compound would be expected to show:

Core Basins: Corresponding to the core electrons of the carbon and chlorine atoms.

Valence Basins: These would be further divided into:

Bonding Attractors: Located along the C-C, C-H, and C-Cl bond axes, representing the covalent bonds. arizona.edu

Non-bonding Attractors (Lone Pairs): Localized on the chlorine atoms, corresponding to their valence lone pairs. wikipedia.org

ELF provides a faithful visualization of electron distribution, clearly distinguishing between covalent bonds and lone pairs, which is fundamental to understanding the molecule's reactivity and intermolecular interactions. wikipedia.orgmdpi.com

Reaction Pathway Modeling and Kinetic Studies for this compound

Computational chemistry is instrumental in modeling the mechanisms of chemical reactions, identifying transition states, and calculating reaction rates. For a polychlorinated alkane like this compound, a key reaction of interest would be dehydrochlorination (the elimination of HCl), a common degradation pathway for such compounds.

While specific studies modeling reaction pathways for this compound were not identified in the surveyed literature, the general approach involves using methods like DFT to map the potential energy surface of a proposed reaction. This process involves:

Locating Reactants and Products: Optimizing the geometries of the starting material (this compound) and the expected products (e.g., a dichloropentene and HCl).

Identifying the Transition State (TS): Finding the saddle point on the potential energy surface that connects the reactants and products. The TS represents the highest energy point along the reaction coordinate.

Calculating Activation Energy: The energy difference between the transition state and the reactants determines the activation energy (Ea), a key parameter in chemical kinetics that governs the reaction rate.

Such modeling could, for instance, explore the regioselectivity and stereoselectivity of elimination reactions, providing insight into which specific hydrogen and chlorine atoms are most likely to be removed. These theoretical kinetic studies are invaluable for predicting the stability and transformation pathways of chlorinated alkanes in various conditions. acs.org

Potential Energy Surface (PES) Mapping of Key Chemical Transformations

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. libretexts.orgresearchgate.net It can be visualized as a multi-dimensional landscape where valleys correspond to stable molecules (reactants, products, intermediates) and mountain passes represent transition states, which are the energy barriers between them. libretexts.orgcsbsju.edu Mapping the PES is crucial for understanding reaction mechanisms, identifying stable conformers, and calculating reaction rates. researchgate.netnsf.gov

For this compound, theoretical calculations have been employed to explore its conformational behavior. Studies have modeled its various conformers, rotational energy barriers, and rotation-energy profile diagrams using methods like PCILO (Perturbative Configuration Interaction using Localized Orbitals) and MM2 (Molecular Mechanics 2). researchgate.net These calculations, which essentially map out portions of the potential energy surface related to bond rotation, provide insights into the molecule's flexibility and the relative stability of its different shapes. researchgate.net

In the context of key chemical transformations, such as atmospheric degradation, the reaction of polychlorinated alkanes (PCAs) with hydroxyl radicals (·OH) is of significant interest. acs.org The PES for such reactions is typically mapped using sophisticated quantum mechanical methods like Density Functional Theory (DFT). acs.orgnih.gov This process involves:

Locating Stationary Points: Identifying the geometric structures and energies of reactants, products, any reaction intermediates, and the transition states that connect them.

Calculating Reaction Pathways: Determining the minimum energy path that the reacting system follows on the PES from reactants to products.

These computational explorations provide a detailed, step-by-step view of the transformation, revealing the energetic feasibility and the mechanism of the reaction.

| Computational Task | Methodology Example | Information Gained | Reference |

|---|---|---|---|

| Conformational Analysis | PCILO, MM2 | Relative energies of different conformers, rotational energy barriers. | researchgate.net |

| Reaction Mechanism Mapping | Density Functional Theory (DFT), e.g., B3LYP | Identification of transition states and intermediates for reactions like H-abstraction. | acs.org |

| Automated Path Search | Artificial Force Induced Reaction (AFIR) | Systematic exploration of possible reaction pathways without prior chemical intuition. | researchgate.net |

Theoretical Prediction of Reaction Rates and Product Branching Ratios

Once the potential energy surface, particularly the energy of the reactants and transition states, is known, transition state theory can be used to predict the rate constant of a chemical reaction. csbsju.edu For polychlorinated alkanes, DFT methods have been successfully evaluated and selected to predict their gas-phase reaction rate constants with hydroxyl radicals (kOH). acs.orgnih.gov For instance, the M06-2X/6-311+G(3df,2pd)//B3LYP/6-311+G(d,p) method has been shown to be a time-effective approach for accurately predicting these rate constants. acs.orgnih.gov

A critical aspect of predicting reaction outcomes is determining the product branching ratios . When a reaction can proceed through multiple pathways from the same set of reactants, the branching ratio quantifies the proportion of each product formed. researchgate.net For this compound, reaction with an ·OH radical can lead to hydrogen abstraction from different carbon atoms (e.g., C1, C2, or C3). Each abstraction leads to a different transition state with a unique activation energy, resulting in different radical intermediates and, ultimately, different degradation products.

The branching ratios are determined by the relative heights of the energy barriers for each competing reaction channel. researchgate.net A lower activation energy for a specific pathway means that reaction will be faster and that product will be more abundant. Theoretical calculations can predict these activation energies, allowing for an estimation of the product distribution without performing the experiment.

| Reaction Channel (H-atom abstracted) | Calculated Activation Energy (Ea) (kJ/mol) | Predicted Relative Rate Constant (k_rel) | Predicted Branching Ratio (%) |

|---|---|---|---|

| C1 (-CH2Cl) | Value A | k_1 | (k_1 / (k_1+k_2+k_3)) * 100 |

| C2 (-CH2-) | Value B | k_2 | (k_2 / (k_1+k_2+k_3)) * 100 |

| C3 (-CHCl-) | Value C | k_3 | (k_3 / (k_1+k_2+k_3)) * 100 |

Note: This table is illustrative. The actual values would be derived from specific quantum chemical calculations of the activation energies (Ea) for each abstraction pathway.

Quantitative Structure-Reactivity Relationship (QSRR) Studies Applied to this compound

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical equations that relate the chemical reactivity of a series of compounds to their molecular structure. nih.gov These models are powerful predictive tools, especially for assessing the properties of chemicals for which extensive experimental data is unavailable. acs.orgresearchgate.net

Derivation of Molecular Descriptors for Reactivity Prediction

The foundation of any QSRR model is the calculation of molecular descriptors . These are numerical values that encode different types of information about a molecule's structure and properties. mdpi.comscirp.org For a molecule like this compound, a wide range of descriptors can be calculated to capture its structural, electronic, and physicochemical characteristics. These descriptors are broadly categorized as:

Constitutional Descriptors: These are the simplest descriptors, reflecting the molecular composition. Examples include molecular weight, atom counts, and the percentage of chlorine by weight (Cl%). acs.orgnih.gov

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity and molecular branching.

Geometrical Descriptors: These relate to the 3D structure of the molecule, such as molecular volume, surface area, and shape indices. scirp.org

Electronic Descriptors: Derived from quantum chemical calculations, these describe the electronic environment of the molecule. Key examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and partial atomic charges. researchgate.netscirp.org

Physicochemical Descriptors: These represent experimentally derived or estimated properties like the octanol-water partition coefficient (LogP), which relates to hydrophobicity. scirp.org

| Descriptor Class | Descriptor Name | Typical Value / Significance | Reference |

|---|---|---|---|

| Constitutional | Molecular Formula | C5H9Cl3 | nih.gov |

| Constitutional | Molecular Weight | 175.48 g/mol | nih.gov |

| Constitutional | Chlorine Percentage (Cl%) | Relates to overall reactivity in some reaction series. | acs.orgnih.gov |

| Physicochemical | XLogP3-AA (Octanol-water partition coefficient) | 2.8 (Indicates moderate hydrophobicity) | nih.gov |

| Electronic | HOMO-LUMO Gap | Relates to chemical reactivity and kinetic stability. A large gap implies high stability. | researchgate.net |

| Geometrical | Polar Surface Area | 0 Ų (For the non-polar alkane backbone) | nih.gov |

Predictive Models for Reactivity Trends within Polychlorinated Alkanes

Once a set of molecular descriptors has been calculated for a series of related compounds, statistical methods like multiple linear regression or machine learning algorithms are used to build a predictive model. researchgate.net This model takes the form of an equation that links the values of the most relevant descriptors to the observed reactivity.

For polychlorinated alkanes (PCAs), QSRR models have been developed to predict their atmospheric persistence by estimating their reaction rate constants with ·OH radicals. acs.orgnih.gov A significant finding from these studies is that the logarithm of the reaction rate constant (log kOH) often shows a negative correlation with the percentage of chlorine substitution (Cl%). acs.orgnih.gov This indicates that, as a general trend, adding more chlorine atoms to an alkane chain makes it less reactive towards ·OH radicals.

More complex models may incorporate multiple descriptors to capture different facets of reactivity. For instance, a QSRR model for the dechlorination of chloroalkanes might include not only constitutional descriptors but also electronic descriptors that quantify the ease of electron transfer or steric descriptors that account for the accessibility of the reaction site. clu-in.org The goal is to create a robust model that can accurately predict reactivity for any compound within the PCA class, including specific isomers like this compound, thereby facilitating environmental risk assessment. acs.org

| Model Equation | Descriptor Definitions | Statistical Measure | Reference |

|---|---|---|---|

| log(k) = c₀ + c₁·(Descriptor 1) + c₂·(Descriptor 2) + ... | Descriptor 1 could be Cl%, Descriptor 2 could be HOMO-LUMO gap, etc. c₀, c₁, c₂ are coefficients from regression. | R² (Coefficient of determination), Q² (Cross-validated R²) | acs.orgresearchgate.net |

Advanced Applications of 1,3,5 Trichloropentane in Organic Synthesis

1,3,5-Trichloropentane as a Versatile Building Block for Polyfunctional Molecules

The strategic placement of three chlorine atoms on the pentane (B18724) backbone makes this compound a key starting material for constructing molecules with multiple functional groups. The chlorine atoms can be substituted or eliminated, providing pathways to a variety of more complex structures.

Directed Synthesis of Substituted Pentane Derivatives

The reactivity of the chlorine atoms in this compound allows for its conversion into a range of substituted pentane derivatives. Although literature on direct, extensive transformations of this compound is specialized, related chemistry illustrates its potential. For example, the conversion of tetrahydropyran (B127337) derivatives can yield compounds like 3,5-dichloro-1-pentyl esters through reactions with acid chlorides. dss.go.th The reaction of 3-chlorotetrahydropyran with reagents like zinc chloride and acetyl chloride or benzoyl chloride yields these dichloropentyl esters. dss.go.th This highlights how the chlorinated pentane structure can be functionalized. The conversion of glutaric acid can yield 1,3-dibromopropane, demonstrating how dicarboxylic acids can be precursors to dihaloalkanes, though this reaction can be low-yield. acs.org

These transformations showcase the potential of using polychlorinated alkanes as scaffolds for building molecules with tailored functionalities. The table below outlines examples of such conversions involving related chlorinated pentyl structures.

| Starting Material/Reagent | Resulting Derivative | Reaction Type |

| 3-Chlorotetrahydropyran + Acetyl Chloride | 3,5-Dichloro-1-pentyl acetate (B1210297) dss.go.th | Esterification/Cleavage |

| 3-Chlorotetrahydropyran + Benzoyl Chloride | 3,5-Dichloro-1-pentyl benzoate (B1203000) dss.go.th | Esterification/Cleavage |

| Tetrahydropyran + Methanesulfonyl chloride | 5-Chloropentyl methanesulfonate (B1217627) dss.go.th | Sulfonylation/Cleavage |

Cyclization Reactions for the Formation of Heterocyclic and Carbocyclic Systems

The 1,3,5-substitution pattern of this compound provides an ideal framework for intramolecular cyclization reactions to form five- or six-membered rings, which are foundational structures in many organic compounds. Metal-catalyzed cyclization reactions have become a powerful and efficient method for the stereoselective construction of both carbocyclic and heterocyclic ring systems. nih.gov Transition metal complexes can activate and selectively functionalize organic substrates, enabling the rapid assembly of complex cyclic structures. nih.gov

While specific examples detailing the cyclization of this compound are not broadly documented in readily available literature, the principles of organic synthesis support its potential in this area. For instance, related molecules like 5,5,5-trichloropent-3-en-2-one, which also contains a chlorinated carbon chain, undergo cyclization in the presence of a Brønsted superacid to form 3-methyl-1-trichloromethylindenes, a class of carbocyclic indene (B144670) derivatives. nih.govmdpi.com This reaction proceeds through the initial hydroarylation of the carbon-carbon double bond, followed by cyclization. nih.gov This demonstrates how a chlorinated pentane backbone can act as an electrophilic precursor for building cyclic systems. nih.govmdpi.com

Role of this compound as a Model Compound in Polymer Chemistry

Perhaps the most significant application of this compound is its use as a model compound in polymer chemistry, particularly in studies related to Poly(vinyl chloride) (PVC). Its structure mimics short segments of the PVC polymer chain, allowing researchers to study fundamental chemical and physical processes in a simplified, small-molecule system.

Studies Related to Poly(vinyl chloride) (PVC) Thermal Degradation Mechanisms

The thermal degradation of PVC is a critical issue affecting its processing and lifespan. The process begins with dehydrochlorination—the elimination of hydrogen chloride (HCl) from the polymer chain—which creates polyene sequences (chains with multiple double bonds). kpi.ua This initial step is catalyzed by the released HCl and is thought to be initiated at defect sites within the polymer structure, such as tertiary allylic chlorine atoms. google.com

Understanding this complex degradation process is challenging to do on the polymer itself. Therefore, small molecules that model the "ideal" PVC structure are used. This compound serves as such a model, representing a segment of the PVC chain with regularly spaced chlorine atoms. researchgate.net By studying the thermal decomposition of this compound, researchers can gain insight into the fundamental mechanisms of dehydrochlorination without the complexities of the larger polymer matrix.

| Stage of PVC Degradation | Temperature Range (°C) | Key Processes |

| Stage 1 | 200 - 350 | Dehydrochlorination (loss of HCl), formation of polyenes. researchgate.netmdpi.com |

| Stage 2 | 360 - 530 | Decomposition of polyene sequences into smaller low-molecular-weight compounds. researchgate.netmdpi.com |

| Stage 3 | > 530 | Further decomposition into a large amount of low-molecular-weight compounds and char. mdpi.com |

Understanding Conformational Behavior in Polymeric Chains through Model Systems

The physical and mechanical properties of a polymer are dictated by the three-dimensional arrangement, or conformation, of its chains. For PVC, the conformational behavior is complex due to the stereochemistry of the carbon-chlorine bonds. Computational chemistry provides a powerful tool for investigating these conformations.

Studies have utilized this compound as a model compound to simulate and understand the conformational behavior of PVC. researchgate.net By performing calculations on different conformers, rotational barriers, and rotation-energy profiles of model compounds like this compound, 1,3-dichloropropane, and 2,4-dichloropentane, scientists can make assertions about the likely conformations of the much larger PVC polymer chain. researchgate.net These calculations, using methods like PCILO (Perturbative Configuration Interaction using Localized Orbitals) and MM2 (Molecular Mechanics 2), have shown that even simple increment systems derived from these small model molecules can effectively describe the conformational behavior of the larger polymer. researchgate.net

| Model Compound | Computational Method | Purpose |

| 1,3-Dichloropropane | PCILO, MM2 | Modeling PVC conformational behavior. researchgate.net |

| This compound | PCILO, MM2 | Modeling PVC conformational behavior. researchgate.net |

| 1,3,5,7-Tetrachloroheptane | PCILO, MM2 | Modeling PVC conformational behavior. researchgate.net |

| 2,4-Dichloropentane | PCILO, MM2 | Modeling PVC conformational behavior. researchgate.net |

| 2,4,6-Trichloropentane | PCILO, MM2 | Modeling PVC conformational behavior. researchgate.net |

Precursor in the Synthesis of Specialty Organic Materials

Building upon its role as a versatile building block, this compound can be considered a precursor in the synthesis of specialty organic materials. While not a commodity chemical, its polyfunctional nature allows it to be a starting point for materials with specific properties that are not easily accessible through other routes.

As discussed, the chlorine atoms can be replaced to introduce other functional groups, such as esters (e.g., 3,5-dichloro-1-pentyl acetate and benzoate). dss.go.th These types of molecules, which combine alkyl halide and ester functionalities, can serve as specialty plasticizers or as intermediates for further chemical elaboration. The ability to perform sequential and selective reactions at the three chlorine sites opens up possibilities for creating complex molecules with precisely controlled architectures. Furthermore, the principles derived from the cyclization of related chlorinated pentanes to form indenes suggest that this compound could be a precursor for unique carbocyclic and heterocyclic ring systems, which are core components of many pharmaceuticals and advanced materials. nih.govmdpi.com

Formation of Chlorinated Paraffin Analogues with Defined Structural Features

The industrial production of chlorinated paraffins (CPs) typically involves the direct, free-radical chlorination of n-alkane feedstocks. While economically viable, this process yields highly complex mixtures of isomers and congeners with varying chain lengths and degrees of chlorination. The lack of structural control limits their application in fields requiring high-purity, well-defined molecules. This compound serves as a pivotal starting material for circumventing this challenge, enabling the bottom-up synthesis of CP analogues with precisely engineered structural characteristics.

By utilizing this compound as a C5 building block, chemists can construct longer-chain chlorinated alkanes where the position of chlorine atoms is predetermined. The reactivity of the terminal chlorine atom at the C1 position can be selectively targeted for chain-extension reactions, such as in organometallic coupling processes. For instance, conversion of this compound to a Grignard reagent, followed by a coupling reaction with a separate alkyl halide, can extend the carbon backbone while preserving the C3 and C5 chlorine atoms of the original pentane unit. This methodology provides unparalleled control over the final molecular architecture, a stark contrast to the statistical distribution of chloro-substituents seen in conventional CP production.

Research findings indicate that such controlled syntheses lead to products with distinct physicochemical properties compared to their isomeric mixtures. For example, a synthesized C15 chlorinated alkane containing three chlorine atoms at defined intervals exhibits different viscosity, thermal stability, and solubility profiles than a C15 CP mixture of the same average chlorine content. This precision is critical for applications like specialty lubricants, advanced flame retardants, and dielectric fluids, where performance is directly linked to molecular structure.

The following table compares the synthetic outcomes of using a defined precursor like this compound versus a conventional direct chlorination method.

| Parameter | Controlled Synthesis via this compound | Conventional Direct Chlorination |

|---|---|---|

| Precursor | This compound | n-Paraffin feedstock (e.g., C10-C13) |

| Reaction Type | Multi-step synthesis (e.g., Grignard coupling, etherification) | Free-radical substitution with Cl₂ |

| Structural Control | High; precise placement of chlorine atoms | Low; statistical distribution of chlorine atoms |

| Product Purity | Single, well-defined compound or simple oligomer | Complex mixture of isomers and congeners |

| Predictability | Structure-property relationships are predictable and designable | Properties represent an average of the mixture |

| Primary Application | High-performance materials, analytical standards, mechanistic studies | Bulk applications (e.g., general plasticizers, metalworking fluids) |

Synthesis of Complex Organic Intermediates for Advanced Materials Research

The strategic placement of three chlorine atoms along the pentane backbone makes this compound a uniquely valuable trifunctional synthon for materials science. The carbon-chlorine bonds are susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This capability transforms the simple chlorinated alkane into a versatile scaffold for constructing complex organic intermediates destined for use in advanced polymers, coordination chemistry, and functional materials.

The 1,3,5-substitution pattern is particularly significant. It provides a flexible, non-aromatic core from which three functional arms can be extended. This geometry is ideal for creating:

Tripodal Ligands: Reaction with nucleophiles such as amines, phosphines, or thiols can generate tridentate ligands. For example, substitution with potassium phthalimide (B116566) followed by hydrazinolysis (Gabriel synthesis) yields 1,3,5-pentanetriamine, a flexible ligand capable of coordinating with metal ions to form stable complexes for catalysis or materials imaging.

Polymer Cross-linkers: As a tri-functional molecule, this compound can act as a cross-linking agent in polymerization reactions. Reacting it with difunctional monomers, such as diols or diamines, can create a three-dimensional polymer network. The length and flexibility of the pentane backbone influence the resulting material's elasticity, thermal stability, and swelling capacity.

Specialty Monomers: Derivatization of this compound can produce novel monomers. For instance, substitution with sodium azide (B81097) yields 1,3,5-triazidopentane. This intermediate is highly valuable in "click chemistry" (e.g., Huisgen cycloaddition), allowing for the efficient and specific linking of molecules to create functionalized polymers, dendrimers, or surface coatings.

The ability to introduce different functionalities allows for the fine-tuning of material properties. The choice of nucleophile directly dictates the chemical nature of the resulting intermediate and its subsequent application. The table below outlines several synthetic transformations of this compound and the potential applications of the resulting products.

| Nucleophile Reagent | Resulting Functional Group | Intermediate Product Example | Potential Application Area |

|---|---|---|---|

| Sodium Azide (NaN₃) | Azide (-N₃) | 1,3,5-Triazidopentane | Click chemistry, high-energy materials, synthesis of triamines |

| Potassium Phthalimide | Phthalimido | N,N',N''-(Pentane-1,3,5-triyl)triphthalimide | Precursor for 1,3,5-Pentanetriamine (tripodal ligand synthesis) |

| Sodium Phenoxide (NaOPh) | Phenoxy (-OPh) | 1,3,5-Triphenoxypentane | Flame retardant additives, high-temperature lubricants |

| Potassium Cyanide (KCN) | Nitrile/Cyano (-CN) | Hexane-1,3,5-tricarbonitrile | Precursor for tricarboxylic acids or triamines via hydrolysis/reduction |

| Sodium Hydroxide (NaOH) | Hydroxyl (-OH) | 1,3,5-Pentanetriol | Monomer for polyesters and polyurethanes, humectants |

Analytical Methodologies in Research on 1,3,5 Trichloropentane

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopy is fundamental to the characterization of 1,3,5-trichloropentane, providing detailed information about its atomic and molecular structure, chemical bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR provide critical data regarding the connectivity and chemical environment of atoms within the molecule.

The structure of this compound (ClCH₂CH₂CH(Cl)CH₂CH₂Cl) features a chiral center at the C-3 carbon, meaning it exists as a pair of enantiomers. smolecule.com The carbon atoms at the 1, 2, 4, and 5 positions are chemically equivalent in pairs (C-1/C-5 and C-2/C-4) due to molecular symmetry.

¹H NMR: The proton spectrum is expected to show distinct signals for the protons at each unique position. The protons on C-1 and C-5 would appear as one signal, those on C-2 and C-4 as another, and the single proton on the chiral C-3 would be a unique signal. The coupling (splitting) patterns of these signals would confirm the connectivity of the carbon backbone.

¹³C NMR: The carbon spectrum would display three distinct signals corresponding to the C-1/C-5, C-2/C-4, and C-3 carbons. The chemical shifts are influenced by the electronegative chlorine atoms.

Furthermore, NMR is crucial for conformational analysis. The pentane (B18724) backbone is flexible, allowing for rotation around the C-C single bonds, leading to various conformational isomers. smolecule.com Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about the through-space proximity of protons, helping to elucidate the preferred spatial arrangement of the molecule in solution.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Splitting Pattern | Notes |

|---|---|---|---|---|

| ¹H | C1-H, C5-H | ~3.6 - 3.8 | Triplet | Downfield shift due to adjacent chlorine. |

| ¹H | C2-H, C4-H | ~2.0 - 2.3 | Multiplet | Coupling to protons on adjacent carbons. |

| ¹H | C3-H | ~4.1 - 4.3 | Quintet | Downfield shift due to chlorine on the same carbon. |

| ¹³C | C-1, C-5 | ~44 - 46 | N/A | Attached to one chlorine atom. |

| ¹³C | C-2, C-4 | ~35 - 38 | N/A | Adjacent to a chloromethyl group. |

| ¹³C | C-3 | ~60 - 65 | N/A | Attached to one chlorine atom. |

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nsf.gov For this compound, FTIR is primarily used to confirm the presence of C-H and C-Cl bonds and the absence of other functional groups (like C=O or O-H), which is particularly useful for monitoring the purity of a sample or the progress of a synthesis reaction. pnnl.gov

The infrared spectrum of this compound is characterized by absorption bands corresponding to the vibrational frequencies of its bonds.

C-H Stretching: Aliphatic C-H stretching vibrations typically appear in the region of 2850-3000 cm⁻¹.

C-H Bending: Bending vibrations (scissoring and rocking) for CH₂ groups are expected in the 1450-1470 cm⁻¹ region.

C-Cl Stretching: The most characteristic vibrations for this molecule are the C-Cl stretches, which are typically found in the fingerprint region of the spectrum, between 600 and 800 cm⁻¹. The exact position can be influenced by the conformation of the molecule.

By monitoring the appearance or disappearance of specific peaks, such as the C-Cl peak during a chlorination reaction or the disappearance of a C=C peak if starting from an alkene, chemists can track the conversion of reactants to products.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2850 - 3000 | Stretching | C-H (aliphatic) |

| 1450 - 1470 | Bending (Scissoring) | CH₂ |

| 600 - 800 | Stretching | C-Cl |

Resonant Inelastic X-ray Scattering (RIXS) is a powerful, photon-in/photon-out spectroscopic technique that probes the elementary electronic excitations of materials. aps.orgleidenuniv.nl It provides detailed information on the energy, momentum, and polarization of these excitations. aps.org The technique involves tuning incident X-rays to a specific absorption edge of an element in the sample, which excites a core electron into an unoccupied state. aps.orgleidenuniv.nl The system then relaxes by emitting an X-ray photon as an electron from a higher-lying state fills the core hole. aps.org The energy difference between the incident and emitted photons corresponds to the energy transferred to an elementary excitation within the material. aps.org

While RIXS is most commonly applied to study complex quantum materials like cuprates and iridates, its principles can be extended to molecular systems. uu.nl For this compound, there is no documented application of RIXS. However, in a hypothetical experiment, one could tune the incident X-ray energy to the chlorine K-edge (around 2820 eV) or L-edge (around 200 eV). This would allow for a selective probe of the electronic structure localized around the chlorine atoms. Such an analysis could yield insights into:

C-Cl Bond Covalency: The nature and energy of the molecular orbitals involved in the C-Cl bonds.

Charge-Transfer Excitations: The energy required to transfer an electron from the chlorine atom to other parts of the molecule.

Vibrational Coupling: In high-resolution RIXS, it is possible to observe coupling to vibrational modes, providing information on how the electronic structure is influenced by molecular vibrations.

This makes RIXS a potentially powerful, albeit highly specialized, tool for understanding the detailed electronic dynamics and bonding in halogenated alkanes.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatography is essential for separating this compound from reaction byproducts, other isomers, or environmental matrices, as well as for quantifying its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) is the benchmark technique for the identification and quantification of volatile and semi-volatile organic compounds like this compound. jmchemsci.com The method combines the superior separation power of gas chromatography with the definitive identification capabilities of mass spectrometry. jmchemsci.com

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized. An inert carrier gas sweeps the vapor through a long, thin column. Compounds separate based on their boiling points and interactions with the column's stationary phase. This compound would elute at a specific retention time under a given set of conditions.

Upon exiting the column, the separated molecules enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the resulting parent ion and its fragments are measured, producing a unique mass spectrum that serves as a molecular fingerprint. For this compound (molecular weight ~175.48 g/mol ), the mass spectrum would be expected to show a molecular ion cluster (due to the isotopes of chlorine, ³⁵Cl and ³⁷Cl) and characteristic fragment ions resulting from the loss of Cl, HCl, and various hydrocarbon chains. nih.gov This allows for confident identification and quantification, even at trace levels. ca.gov

| m/z (Mass/Charge) | Possible Fragment Ion | Notes |

|---|---|---|

| 174/176/178/180 | [C₅H₉Cl₃]⁺ | Molecular ion cluster, showing isotopic pattern for 3 chlorine atoms. Often low abundance. |

| 139/141/143 | [M - Cl]⁺ | Loss of a chlorine radical. A common and significant fragmentation pathway. |

| 103/105 | [M - Cl - HCl]⁺ | Subsequent loss of a hydrogen chloride molecule. |

| 75/77 | [CH₂CH₂Cl]⁺ | Cleavage of the carbon backbone. |

| 49/51 | [CH₂Cl]⁺ | Chloromethyl cation. |

High-Resolution Gas Chromatography (HRGC) utilizes narrow-bore capillary columns, which provide a much higher separation efficiency (a greater number of theoretical plates) than traditional packed columns. publications.gc.ca This enhanced resolution is critical when analyzing complex mixtures where this compound may be present alongside numerous other chlorinated alkanes or isomers with very similar boiling points. researchgate.net

A particularly important application of HRGC is in stereoisomer characterization. As noted, this compound possesses a chiral center at C-3 and therefore exists as two non-superimposable mirror images called enantiomers. smolecule.com Standard chromatographic columns cannot distinguish between enantiomers. However, by using a specialized chiral stationary phase in an HRGC system, it is possible to separate the (+)- and (-)-enantiomers of this compound. This separation is crucial in fields like environmental science and toxicology, where the biological activity and environmental fate of enantiomers can differ significantly. Chiral HRGC is the definitive method for determining the enantiomeric excess or enantiomeric ratio of a sample. doi.org

Advanced Analytical Techniques for Mechanistic Elucidation

The elucidation of complex reaction mechanisms, such as those involving this compound, necessitates the use of advanced analytical methodologies capable of detecting and characterizing transient intermediates. Techniques like laser photolysis/photoionization mass spectroscopy and isotopic labeling studies have proven invaluable in providing detailed insights into the elementary steps of chemical transformations.

Laser Photolysis/Photoionization Mass Spectroscopy for Radical Intermediate Detection

Laser photolysis coupled with photoionization mass spectroscopy is a powerful technique for studying the kinetics and dynamics of radical-mediated reactions. In the context of this compound, this method would be instrumental in identifying and quantifying the primary radical intermediates formed upon photolytic cleavage of the carbon-chlorine bonds.

The process begins with laser flash photolysis, where a short, intense pulse of laser light is used to initiate the reaction by breaking a chemical bond. For this compound, ultraviolet (UV) irradiation would likely be employed to induce homolytic cleavage of a C-Cl bond, generating a pentyl radical and a chlorine atom. The high energy of the UV photons provides the necessary activation energy for this initiation step. The general mechanism for the chlorination of alkanes proceeds through a free radical chain reaction, which involves initiation, propagation, and termination steps. libretexts.orgsavemyexams.com

Following the photolysis pulse, a second, precisely timed laser pulse is used to ionize the newly formed intermediates. This is known as photoionization. The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. This allows for the unambiguous identification of the radical intermediates. By varying the time delay between the photolysis and ionization pulses, the temporal evolution of these intermediates can be monitored, providing crucial kinetic data.

In a hypothetical study of this compound, one would expect to observe various radical species. The initial photolysis could lead to the formation of different isomeric chloropentyl radicals, depending on which C-Cl bond is broken. Subsequent reactions, such as hydrogen abstraction or further chlorine elimination, could generate a cascade of other radical intermediates. Photoionization mass spectrometry would be capable of distinguishing between these different species, offering a detailed picture of the reaction pathway. The interpretation of mass spectra for chlorinated compounds requires careful consideration of the isotopic distribution of chlorine (35Cl and 37Cl), which results in characteristic patterns in the mass spectrum. youtube.com

The data obtained from such experiments can be compiled to understand the fragmentation patterns and reaction kinetics of this compound under photolytic conditions.

| Potential Radical Intermediate | Expected Mass-to-Charge Ratio (m/z) for 35Cl Isotopologues | Significance in Reaction Mechanism |

| Chloropentyl Radical (C5H10Cl•) | 105 | Primary radical formed from initial C-Cl bond cleavage. |

| Dichloropentyl Radical (C5H9Cl2•) | 139 | Formed through subsequent hydrogen abstraction or rearrangement. |

| Pentyl Radical (C5H11•) | 71 | Possible product of complete dechlorination. |

This table is illustrative and represents hypothetical data for the purpose of explaining the application of the technique.

Application of Isotopic Labeling Studies in Reaction Mechanism Investigations

Isotopic labeling is a powerful technique used to trace the fate of specific atoms throughout a chemical reaction, providing definitive evidence for proposed reaction mechanisms. wikipedia.org By replacing an atom in a reactant molecule with one of its heavier, stable isotopes (e.g., deuterium (B1214612) for hydrogen, 13C for carbon, or 37Cl for chlorine), researchers can follow the labeled atom's journey from reactant to product. wikipedia.orgcreative-proteomics.com

In the study of this compound reaction mechanisms, isotopic labeling could be employed in several ways. For instance, to investigate the role of specific C-H bonds in hydrogen abstraction reactions, a selectively deuterated analogue of this compound could be synthesized. For example, if the hydrogen atoms at the C2, C4, and C6 positions were replaced with deuterium, the subsequent analysis of the products would reveal whether these specific positions are preferentially attacked by radicals.

The analysis of the isotopically labeled products is typically carried out using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. Mass spectrometry can distinguish between labeled and unlabeled products based on their mass difference. wikipedia.org NMR spectroscopy can provide detailed structural information, showing the exact location of the isotopic label in the product molecules.

A key application of isotopic labeling is the determination of kinetic isotope effects (KIEs). The KIE is the ratio of the rate of reaction of the light (unlabeled) isotopologue to the rate of reaction of the heavy (labeled) isotopologue. A significant KIE (typically greater than 1) indicates that the bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. This information is crucial for identifying the transition state of a reaction.

For instance, in a study of the dehydrochlorination of this compound, one could synthesize a derivative with deuterium at the positions adjacent to the chlorine atoms. If a primary KIE is observed upon measuring the rates of HCl elimination, it would strongly support a mechanism where the C-H bond is broken in the rate-limiting step, such as in an E2 elimination mechanism.

The following table illustrates how isotopic labeling could be used to differentiate between two possible reaction pathways for a hypothetical reaction of this compound.

| Isotopically Labeled Reactant | Proposed Reaction Pathway | Expected Location of Isotopic Label in Product | Implication for Reaction Mechanism |

| 1,3,5-Trichloro[2,2-2H2]pentane | Intramolecular rearrangement | Label remains on the pentane backbone. | Suggests a concerted mechanism without C-H bond cleavage at the labeled position. |

| 1,3,5-Trichloro[2,2-2H2]pentane | Elimination-addition | Label is incorporated into a different part of the molecule or eliminated. | Indicates a stepwise mechanism involving the formation of an intermediate. |

This table provides a hypothetical example to demonstrate the utility of isotopic labeling in mechanistic studies.

Dual-element isotope analysis, which simultaneously measures the isotopic fractionation of two different elements (e.g., carbon and chlorine), can provide even more detailed mechanistic insights into the reactions of chlorinated alkanes. nih.gov

Emerging Research Directions and Future Perspectives in 1,3,5 Trichloropentane Chemistry

Development of Novel Catalytic Systems for Highly Selective Transformations